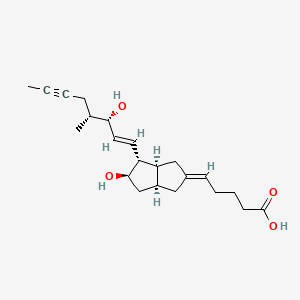

Iloprost R-isomer

説明

Iloprost is a second generation structural analog of prostacyclin (PGI2) with about ten-fold greater potency than the first generation stable analogs, typified by carbaprostacyclin. Iloprost binds with equal affinity to the recombinant human IP and EP1 receptors with a Ki value of 11 nM. Most preparations of iloprost contain 16(S) and 16(R) stereoisomers. 16(R)-Iloprost inhibits platelet aggregation with an IC50 value of 65 nM.

作用機序

Target of Action

Iloprost, including its R-isomer, is an analog of prostacyclin (PGI2), an endogenous prostanoid mainly produced in the vascular endothelium . It primarily targets the prostacyclin receptor to stimulate vasodilation . It has little selectivity as it binds to and activates all four receptors for prostaglandin e2, namely, prostaglandin ep1 receptor, prostaglandin ep2 receptor, prostaglandin ep3 receptor, and prostaglandin ep4 receptor .

Mode of Action

The R-isomer of Iloprost works by binding to its targets and initiating a series of biochemical reactions. It activates the prostacyclin receptor to stimulate vasodilation, allowing blood to flow more freely through the vessels . The R-isomer is reported to exhibit a higher potency in dilating blood vessels compared to the S-isomer .

Biochemical Pathways

It is proposed that iloprost decreases catecholamine outflow from sympathetic nerve terminals, preserves mitochondrial function, and reduces oxidative stress . It also affects the peroxisome proliferator-activated receptors (PPARs), which are ligand-regulated transcription factors with various important biological effects such as metabolic and cardiovascular physiology .

Pharmacokinetics

The pharmacokinetic properties of Iloprost, including its R-isomer, are crucial for understanding its bioavailability. Iloprost is metabolized via β-oxidation to inactive tetranor-iloprost . It has an elimination half-life of 20–30 minutes , and it is excreted through the kidneys (68%) and feces (12%) .

Result of Action

The primary result of Iloprost R-isomer’s action is the dilation of systemic and pulmonary arterial vascular beds . This leads to improved blood flow, which can alleviate symptoms in conditions like pulmonary arterial hypertension (PAH). It also affects platelet aggregation, but the relevance of this effect to the treatment of pulmonary hypertension is unknown .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness was established in young, healthy adults who suffered frostbite at high altitudes . More research is needed to fully understand how different environments impact the action of this compound.

生化学分析

Biochemical Properties

Iloprost R-isomer plays a significant role in biochemical reactions, particularly those involving vascular smooth muscle cells and endothelial cells. It interacts with several enzymes and proteins, including the prostacyclin receptor (IP receptor), which mediates its vasodilatory effects. The binding of this compound to the IP receptor activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .

Cellular Effects

This compound exerts various effects on different cell types. In endothelial cells, it promotes the release of nitric oxide and prostacyclin, both of which contribute to vasodilation and inhibition of platelet aggregation. In vascular smooth muscle cells, this compound induces relaxation by increasing cAMP levels. Additionally, it has been shown to inhibit the proliferation of smooth muscle cells, which is beneficial in preventing vascular remodeling associated with pulmonary arterial hypertension .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the IP receptor on the surface of target cells. This binding activates adenylate cyclase, leading to an increase in cAMP levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation. Furthermore, this compound has been shown to modulate gene expression by influencing transcription factors involved in cell proliferation and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure. Studies have shown that repeated administration of this compound can lead to desensitization of the IP receptor, reducing its vasodilatory and anti-thrombotic effects. Additionally, long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively induces vasodilation and inhibits platelet aggregation without significant adverse effects. At higher doses, this compound can cause hypotension, tachycardia, and other cardiovascular side effects. Additionally, high doses of this compound have been associated with gastrointestinal disturbances and increased risk of bleeding .

Metabolic Pathways

This compound is primarily metabolized via β-oxidation of its carboxyl side chain. This metabolic pathway involves the sequential removal of two-carbon units from the carboxyl end of the molecule, resulting in the formation of inactive metabolites. Cytochrome P450 enzymes play a minor role in the metabolism of this compound. The primary metabolites are excreted in the urine and feces .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is approximately 60% protein-bound in the plasma, primarily to albumin. The compound is distributed throughout the vascular system, with higher concentrations observed in the lungs, liver, and kidneys. The distribution of this compound is influenced by its lipophilicity and affinity for specific transport proteins .

Subcellular Localization

This compound is localized primarily in the cytoplasm and cell membrane of target cells. Its activity is influenced by its subcellular localization, as the binding to the IP receptor occurs at the cell membrane. Post-translational modifications, such as phosphorylation, can affect the targeting and function of this compound within cells. Additionally, the compound may interact with intracellular signaling molecules, further modulating its effects on cellular function .

生物活性

Iloprost is a synthetic analog of prostacyclin (PGI2), primarily used in the treatment of pulmonary arterial hypertension (PAH) and other vascular disorders. The compound exists as two stereoisomers: the R-isomer and the more potent S-isomer. This article focuses on the biological activity of the Iloprost R-isomer, examining its pharmacological effects, mechanisms of action, clinical efficacy, and comparative studies with its S counterpart.

The this compound has the chemical formula and is known for its vasodilatory properties. It mimics the actions of prostacyclin, primarily produced in vascular endothelium, which leads to relaxation of vascular smooth muscle, inhibition of platelet aggregation, and modulation of inflammatory responses. The R-isomer's mechanism involves:

- Vasodilation : By activating prostacyclin receptors (IP receptors) on vascular smooth muscle cells.

- Inhibition of Platelet Aggregation : It reduces collagen-induced platelet aggregation but is significantly less potent than the S-isomer, showing a 20-fold reduction in efficacy .

- Anti-inflammatory Effects : Modulates inflammatory responses by decreasing neutrophil accumulation and stabilizing cell membranes .

Comparative Biological Activity

The biological activity of Iloprost is significantly influenced by its stereochemistry. The following table summarizes key differences between the R and S isomers:

| Property | This compound | Iloprost S-Isomer |

|---|---|---|

| Potency in platelet inhibition | Lower (Kd = 288 nM) | Higher (Kd = 13.4 nM) |

| Binding affinity (Bmax) | 425 fmol/mg protein | 665 fmol/mg protein |

| Association rate | 0.001 s | 0.036 s |

| Clinical efficacy in PAH | Moderate | High |

Clinical Efficacy

A systematic review evaluated the long-term efficacy and safety of inhaled iloprost in patients with PAH. The study included 115 patients treated with inhaled iloprost, showing significant improvements in functional class and exercise capacity over time:

- 6-Minute Walk Distance (6MWD) : Improved significantly, indicating enhanced exercise capacity.

- Functional Class Improvement : 48.7% of patients improved by at least one NYHA class.

- Event-Free Survival Rates :

Case Study 1: Efficacy in Severe PAH

A patient with severe PAH was treated with inhaled iloprost for six months. The patient reported marked improvement in symptoms, demonstrated by a significant increase in their 6MWD from baseline. Echocardiographic assessments indicated reduced right ventricular pressure and improved function.

Case Study 2: Interaction with Platelets

In a controlled study comparing the effects of both isomers on platelet aggregation, subjects receiving the R-isomer exhibited reduced platelet inhibition compared to those receiving the S-isomer, highlighting the importance of stereochemistry in therapeutic outcomes.

Research Findings

Research indicates that while the R-isomer has therapeutic potential, its lower potency limits its clinical application compared to the S-isomer. Studies have shown that:

- Inhaled iloprost effectively improves right ventricular function and reverses established fibrosis in experimental models .

- The R-isomer's role as an adjunct therapy may be beneficial when combined with other treatments for PAH, particularly in patients who cannot tolerate higher doses of more potent agents .

特性

IUPAC Name |

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17+,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFJCPQKFCZDDL-GBSCXWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC[C@@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74843-13-3 | |

| Record name | Iloprost R-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074843133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ILOPROST R-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHG2128QW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。